2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid
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Overview
Description
Pyridinecarboxylic acids and their derivatives, including thiopyrano[4,3-b]pyridine compounds, are recognized for their significant biological activities and applications in medicinal chemistry. These compounds serve as key intermediates in the synthesis of various pharmaceutical agents, showcasing a wide range of antibacterial, antifungal, and antiviral properties.
Synthesis Analysis
The synthesis of thiopyrano[4,3-b]pyridine derivatives often involves multistep reactions, starting from simple pyridine precursors. One method includes the condensation of amino-substituted pyridines with carboxylic acid derivatives under specific conditions to form the core thiopyrano[4,3-b]pyridine structure. For example, reactions involving 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid under controlled conditions can lead to the formation of complex pyridine derivatives (Lichitsky et al., 2010).
Molecular Structure Analysis
The molecular structure of thiopyrano[4,3-b]pyridine derivatives is characterized by the presence of a fused ring system, which includes a thiopyrano ring connected to a pyridine ring. The precise geometry and electronic distribution within these molecules are crucial for their biological activity. X-ray crystallography studies on similar compounds reveal intricate details about their conformation and intermolecular interactions, contributing to our understanding of their chemical behavior and reactivity (Wang & Feng, 2010).
Scientific Research Applications
Synthesis and Derivative Formation
The compound is involved in the synthesis of various derivatives. For instance, its structural variants have been used in the preparation of thiopyranopyridine derivatives, which shows the compound's utility in synthesizing diverse chemical entities (Clarke, Goulding, & Scrowston, 1984). Additionally, research into the synthesis of substituted dihydro-5H-pyrano[4,3-b]pyridine-3-carboxamides and -3-carboxylic acids has been explored, demonstrating its role in creating a variety of chemical structures (Dabaeva, Pilosyan, & Noravyan, 1994).
Antioxidant Activity
Research indicates the use of structural analogs of this compound in studying antioxidant activities. For instance, 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives, which are chemically related, have been synthesized and identified as potent antioxidants, suggesting the potential utility of 2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid in antioxidant research (Tumosienė et al., 2019).
Potential in Anticonvulsant and Antiallergic Research
The compound's analogs have been investigated for their anticonvulsant properties, as seen in studies involving pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine derivatives, suggesting its relevance in neurological research (Paronikyan et al., 2004). Additionally, it has potential applications in antiallergic drug development, as indicated by the synthesis of related compounds with observed antiallergic properties (Philipp, Jirkovsky, & Martel, 1980).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c10-8-6(9(12)13)3-5-4-16(14,15)2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSABXKXODNCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=CC(=C(N=C21)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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